4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Overview
Description
“4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Thienopyrimidines are structural and isoelectronic characteristics of purine-containing compounds . They have become an attractive structural feature in the production of pharmaceutical drugs . Specific molecular structure details for “this compound” were not found in the retrieved papers.Chemical Reactions Analysis
Thienopyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Specific chemical reactions involving “this compound” were not found in the retrieved papers.Scientific Research Applications
Fluorescence Properties and Synthesis
One notable study focused on the synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides. These compounds were synthesized from heterocyclic ketene dithioacetals and showed strong solid-state fluorescence, indicating potential applications in materials science for sensors or organic light-emitting diodes (OLEDs) (Yokota et al., 2012).
Anticancer and Antitumor Activity
Another research avenue for 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine derivatives includes their anticancer and antitumor potential. For example, some novel amino acids and imidazoles containing the Thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities, highlighting the compound's relevance in developing new therapeutic agents (Alqasoumi et al., 2009).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various derivatives have been a significant area of research. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, showcasing the potential pharmaceutical applications of these compounds (Alam et al., 2010).
Antibacterial Activity
The antibacterial activity of 6-substituted-2,3,4-trihydropyrimido[1,2-c]9,10,11,12-tetrahydrobenzo[b]thieno[3,2-e]pyrimidines has been explored, offering insights into the compound's use in fighting bacterial infections. These derivatives were developed through a microwave-assisted, solvent-free synthesis approach, indicating an efficient method for producing these potentially therapeutic agents (Prasad & Kishore, 2007).
Synthesis Techniques
Moreover, studies have detailed various synthesis techniques for creating this compound derivatives, including the use of microwave-assisted reactions, which could streamline the production process for these compounds. These methods have implications for the efficient and scalable synthesis of derivatives for further research and potential commercial applications (Prasad & Kishore, 2007).
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have diverse biological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . They can inhibit the action of certain enzymes, leading to alterations in cellular signaling pathways .
Biochemical Pathways
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine may affect various biochemical pathways due to its potential inhibitory effects on certain enzymes Thienopyrimidine derivatives have been associated with the inhibition of various enzymes and pathways .
Result of Action
Thienopyrimidine derivatives are known to have various biological activities, including potential anticancer effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine, like other thienopyrimidines, has been shown to interact with various enzymes and proteins. For instance, thienopyrimidines have been reported to inhibit protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves the thienopyrimidine compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like PKs. By inhibiting these enzymes, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of PKs can disrupt signal transduction pathways, potentially leading to effects such as reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by inhibiting PKs, the compound can disrupt the phosphorylation of proteins, a key process in many cellular functions .
properties
IUPAC Name |
4-chloro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDDQFYCMMEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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